Ebp 520;sch 503034
CAS No.:
Cat. No.: VC17958745
Molecular Formula: C27H45N5O5
Molecular Weight: 519.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H45N5O5 |
|---|---|
| Molecular Weight | 519.7 g/mol |
| IUPAC Name | N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
| Standard InChI | InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37) |
| Standard InChI Key | LHHCSNFAOIFYRV-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C |
Introduction
Chemical and Structural Profile of Ebp 520;sch 503034
Molecular Identity and Synonyms
Ebp 520;sch 503034 (Boceprevir) is a synthetic peptidomimetic compound with the systematic name N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[N-(tert-butylcarbamoyl)-3-methylvalyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide. Its molecular formula is C₂₇H₄₅N₅O₅, with a molecular weight of 519.68 g/mol . The compound is identified by multiple synonyms, including Boceprevir D9, SCHEMBL1026810, and DTXSID00870346, and is registered under CAS number 394730-60-0 .
Structural Characteristics
Boceprevir features a bicyclic proline scaffold fused with a cyclobutane ring, critical for its binding affinity to the HCV NS3 protease active site. The 3D conformation reveals a rigid, compact structure that mimics the natural substrate of the protease, enabling competitive inhibition . The stereochemistry at multiple chiral centers (e.g., the R and S configurations at positions 1, 2, and 5 of the azabicyclohexane moiety) is essential for its antiviral activity .
Table 1: Key Molecular Properties of Ebp 520;sch 503034
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₇H₄₅N₅O₅ | |
| Molecular Weight | 519.68 g/mol | |
| CAS Number | 394730-60-0 | |
| SMILES Notation | C@12C@(C1(C)C)CN(C(=O)C@HC(C)(C)C)[C@H]2C(NC(C(=O)C(N)=O)CC1CCC1)=O | |
| Solubility | 180 mg/mL in DMSO; <0.1 mg/mL in H₂O |
Pharmacological and Mechanistic Profile
Mechanism of Action
Boceprevir is a reversible, active-site inhibitor of the HCV NS3/4A serine protease, which is responsible for cleaving the viral polyprotein into functional components. By binding to the protease with high affinity ( in the nanomolar range), it prevents viral replication in infected hepatocytes . The compound’s ketoamide group forms a covalent but reversible bond with the protease’s catalytic serine residue (Ser139), blocking substrate access .
Pharmacokinetic Interactions
Boceprevir is metabolized primarily via hepatic CYP3A4 and aldoketoreductases, and it acts as a strong inhibitor of CYP3A4, leading to clinically significant drug-drug interactions. A pivotal study demonstrated that coadministration with atorvastatin (a CYP3A4 substrate) increased atorvastatin’s AUC<sub>inf</sub> by 2.3-fold and C<sub>max</sub> by 2.7-fold, necessitating dose adjustments . In contrast, pravastatin (which relies on OATP1B1 transport) showed a milder interaction, with a 1.63-fold increase in AUC<sub>inf</sub>, likely due to Boceprevir’s inhibition of OATP1B1 (IC₅₀ = 18 μM) .
Table 2: Pharmacokinetic Effects of Boceprevir on Statins
Clinical Applications and Efficacy
Hepatitis C Virus Treatment
Boceprevir, combined with peginterferon-α and ribavirin, significantly improved sustained virologic response (SVR) rates in HCV genotype 1 patients. In phase III trials, SVR rates increased from 38% with placebo to 66–75% with Boceprevir-based therapy, reducing treatment duration from 48 to 28 weeks in responders . The compound is particularly effective in patients with the IL28B CC genotype, achieving SVR rates exceeding 80% .
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